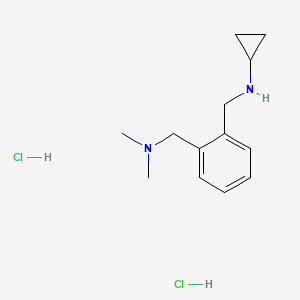

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13;;/h3-6,13-14H,7-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZJMTFIDSSUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1CNC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination Approach

Reductive amination is a key step in the preparation of the compound, where an aryl aldehyde is reacted with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This method efficiently forms the secondary amine intermediate, which is then further functionalized to obtain the target molecule.

- The process begins with the reaction of the aryl aldehyde (e.g., 2-(dimethylamino)methylbenzaldehyde) with cyclopropylamine.

- Sodium triacetoxyborohydride is used as a mild reducing agent to convert the imine intermediate to the corresponding amine.

- This step ensures selective formation of the secondary amine without over-reduction or side reactions.

- Subsequent purification steps involve extraction and crystallization to isolate the intermediate amine.

This approach was exemplified in a study where secondary amines were synthesized via reductive amination and subsequently alkylated or acylated to generate various analogs, including cyclopropyl-substituted derivatives.

Mannich Reaction and Salt Formation

The Mannich reaction is another classical method used to prepare Mannich bases, including derivatives related to N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine.

- Typically, cyclopropanone or a related ketone is reacted with formaldehyde and dimethylamine hydrochloride in a Mannich reaction.

- The reaction mixture is subjected to vacuum distillation to remove impurities such as water, residual ketone, and acetic acid.

- The crude Mannich base hydrochloride is isolated by crystallization from suitable solvents like acetone.

- The free base is generated by basification with sodium hydroxide solution (e.g., 50% NaOH) and extracted into an organic solvent such as toluene.

- The free base is then converted back to the dihydrochloride salt by treatment with anhydrous hydrogen chloride under controlled pH (3.0–3.5), followed by crystallization to yield the pure salt.

This method provides a scalable and selective process for obtaining the hydrochloride salt with high purity.

Alternative Synthetic Strategies

Other synthetic strategies involve:

- Preparation of Grignard reagents for introducing aryl groups, followed by reaction with amines.

- Use of acid chlorides and amines to form amide linkages, which can be further modified by reductive amination to introduce the cyclopropanamine moiety.

- Multi-step protection and deprotection strategies to control functional group reactivity during synthesis.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | Aryl aldehyde + cyclopropylamine + NaBH(OAc)3 | Performed in mild solvents, room temperature |

| Mannich reaction | Cyclopropanone + formaldehyde + dimethylamine HCl | Glacial acetic acid solvent, vacuum distillation |

| Basification | 50% NaOH solution | Raises pH above 12 to free base |

| Extraction | Toluene or other organic solvent | Separates free base from aqueous phase |

| Salt formation | Anhydrous HCl in acetone/water | pH 3.0-3.5 to form dihydrochloride salt |

| Crystallization and washing | Acetone or acetone/water slurry | Produces pure crystalline salt |

Research Findings and Optimization Insights

- Vacuum distillation effectively removes volatile impurities, improving the purity of the Mannich base intermediate.

- The selective precipitation of hydrobromide or hydrochloride salts allows for isomer separation and purification.

- Reductive amination using sodium triacetoxyborohydride provides high selectivity and yield for secondary amines without over-reduction.

- The choice of solvent and pH control during salt formation is critical to obtain crystalline dihydrochloride with desirable physicochemical properties.

- Cyclopropyl groups provide favorable shape complementarity in target binding, emphasizing the importance of preserving the cyclopropanamine moiety intact during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Mannich Reaction | Cyclopropanone, formaldehyde, dimethylamine HCl | Scalable, well-established | Requires careful distillation and pH control |

| Reductive Amination | Aryl aldehyde, cyclopropylamine, NaBH(OAc)3 | High selectivity, mild conditions | Sensitive to moisture, requires pure aldehyde |

| Grignard and Amide Formation | Aryl bromide, Mg, acid chloride, cyclopropylamine | Versatile for analog synthesis | Multi-step, requires inert atmosphere |

This detailed analysis of preparation methods for N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride highlights the importance of reductive amination and Mannich-type reactions as core synthetic strategies. Optimization of reaction conditions, purification protocols, and salt formation steps are critical for achieving high purity and yield suitable for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropane positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or cyclopropane derivatives.

Aplicaciones Científicas De Investigación

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity .

Comparación Con Compuestos Similares

Structural Analogues from Combi-Blocks ()

The Combi-Blocks catalog lists several closely related compounds, differing primarily in substituent positions and amine groups:

| Compound ID | Substituent Position | Amine Group | CAS Number | Molecular Formula | Purity |

|---|---|---|---|---|---|

| QZ-1791 | 2-(dimethylamino) | Cyclopropanamine | 921075-73-2 | C₁₃H₂₁N₂·2HCl | 95% |

| QZ-4286 | 2-(dimethylamino) | Methylamine | 915922-17-7 | C₁₁H₁₉N₂·2HCl | 95% |

| QY-9829 | 3-(dimethylamino) | Methylamine | 1185149-23-8 | C₁₁H₁₉N₂·2HCl | 95% |

| QY-8876 | 4-(dimethylamino) | Methylamine | 1185126-47-9 | C₁₁H₁₉N₂·2HCl | 95% |

Key Observations :

- Cyclopropanamine vs.

- Substituent Position: The ortho-substituted dimethylamino group in QZ-1791 and QZ-4286 may influence electronic effects (e.g., resonance or inductive) differently than meta (QY-9829) or para (QY-8876) positions, altering receptor binding or solubility .

N-(2-Chlorobenzyl)cyclopropanamine Hydrochloride ()

CID 834606 (CAS: Not provided) has structural similarities but differs in substituents:

- Molecular Formula : C₁₀H₁₂ClN·HCl

- Substituent: 2-chlorobenzyl instead of 2-(dimethylaminomethyl)benzyl.

- Salt Form: Monohydrochloride vs. dihydrochloride.

Comparison :

- The absence of a dimethylamino group limits hydrogen-bonding capacity, which could reduce bioavailability .

(2S)-2,5-Diaminopentanamide Dihydrochloride ()

CAS: 71697-89-7 (C₅H₁₃N₃O·2HCl) is a linear diamine with a terminal amide group. Unlike QZ-1791, it lacks aromaticity and cyclopropane rings.

Key Differences :

Actividad Biológica

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanamine core substituted with a dimethylaminomethyl group and a benzyl moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, which may underlie its pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in lipid metabolism, which could affect signaling pathways related to inflammation and pain modulation .

- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS), influencing mood and behavior .

Antinociceptive Effects

In preclinical studies, this compound demonstrated significant antinociceptive properties. For instance, in a mouse model, administration of the compound resulted in a notable reduction in pain responses measured through behavioral assays .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential utility in treating inflammatory disorders .

Case Studies

- Study on Pain Management : A recent study investigated the efficacy of this compound in a chronic pain model. Results indicated that the compound significantly reduced pain scores compared to controls, supporting its use as an analgesic agent .

- Neuroprotective Effects : Another study focused on neurodegenerative conditions, where the compound was found to protect neuronal cells from apoptosis induced by oxidative stress. This points to its potential role in neuroprotection and treatment of neurodegenerative diseases .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What is the synthetic pathway for N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves sequential steps: (1) Preparation of the benzylamine intermediate via reductive amination of 2-(bromomethyl)benzaldehyde with dimethylamine, (2) cyclopropanation using a Simmons–Smith reagent or vinyl transfer agents, and (3) salt formation with HCl. Critical conditions include inert atmosphere for cyclopropanation (to prevent side reactions) and stoichiometric control during dihydrochloride salt formation to ensure purity .

Q. How does the dimethylamino group influence the compound’s physicochemical properties, such as solubility and stability?

- Methodology : The dimethylamino group enhances hydrophilicity via protonation under physiological pH, improving aqueous solubility. Stability studies (e.g., TGA/DSC) show the dihydrochloride salt form reduces hygroscopicity compared to the free base. Comparative HPLC analysis of analogs (e.g., N-[(2,3-dimethylphenyl)methyl]cyclopropanamine hydrochloride) supports this trend .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodology : Use ¹H/¹³C NMR to verify the cyclopropane ring (δ ~0.5–1.5 ppm) and benzyl-dimethylamino moiety (δ ~2.2–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₂N₂Cl₂). IR spectroscopy identifies NH and HCl stretching bands (~2500–2800 cm⁻¹) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing purity and structure in complex mixtures?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities. For trace metal analysis (e.g., catalyst residues), ICP-MS is recommended. Structural ambiguity in analogs (e.g., regioisomers) can be resolved via 2D NMR (COSY, HSQC) .

Q. How can researchers resolve discrepancies in reported biological activity data across different in vitro assays?

- Methodology : Variability may arise from assay conditions (e.g., pH affecting protonation state). Standardize protocols: (1) Use consistent buffer systems (e.g., PBS at pH 7.4), (2) validate cell membrane permeability via parallel artificial membrane assays (PAMPA), and (3) employ orthogonal assays (e.g., SPR vs. radioligand binding) to confirm receptor affinity. Evidence from 5-HT receptor studies highlights such discrepancies .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical development?

- Methodology : To enhance bioavailability: (1) Explore prodrug derivatives (e.g., esterification of the cyclopropane amine), (2) assess salt forms (e.g., citrate vs. dihydrochloride) for solubility-pH profiles, and (3) conduct in silico ADMET modeling (e.g., LogP optimization). Preclinical studies on related cyclopropanamine analogs suggest improved CNS penetration with lipophilic modifications .

Q. In receptor binding studies, what controls and validation methods ensure data reliability?

- Methodology : Include (1) Positive controls (e.g., known ligands for target receptors like 5-HT1F), (2) saturation binding assays to determine Kd/Bmax, and (3) competitive binding with unlabeled compound to validate specificity. For GPCR targets, use β-arrestin recruitment assays to distinguish biased signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.